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Compound of Interest

Compound Name: Bromoethane

Cat. No.: B045996 Get Quote

For researchers, scientists, and drug development professionals, the accurate identification

and characterization of small molecules are paramount. This guide provides a comprehensive

comparison of the spectroscopic identification of bromoethane using Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and

detailed methodologies.

This document outlines the key spectroscopic features of bromoethane (CH₃CH₂Br), a

common alkyl halide, through ¹H NMR, ¹³C NMR, and FT-IR analysis. The data presented

herein serves as a benchmark for the identification and quality control of this compound in a

laboratory setting.

Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from the NMR and IR

spectroscopic analysis of bromoethane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~3.43 Quartet (q) 2H ~7.3
Methylene (-

CH₂-)

~1.68 Triplet (t) 3H ~7.3 Methyl (-CH₃)
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Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

~27.9 Methylene (-CH₂-)

~19.4 Methyl (-CH₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

2975 - 2865 Strong C-H (sp³) stretching

1450 - 1440 Medium -CH₂- bending (scissoring)

1380 - 1370 Medium -CH₃ bending (symmetric)

1250 Strong C-H wagging (-CH₂-)

660 - 560 Strong C-Br stretching

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of bromoethane was prepared in deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard. The concentration was approximately 1-5%

(v/v). The spectrum was acquired on a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s
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Spectral Width: 10 ppm

Acquisition Time: 3.0 s

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 256

Relaxation Delay: 2.0 s

Spectral Width: 200 ppm

Acquisition Time: 1.5 s

Infrared (IR) Spectroscopy
The infrared spectrum of neat liquid bromoethane was obtained using a Fourier Transform

Infrared (FT-IR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR)

accessory. A small drop of the sample was placed directly onto the ATR crystal.

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to

the sample measurement and automatically subtracted from the sample spectrum.

Spectroscopic Analysis and Interpretation
The spectroscopic data provides a clear and unambiguous identification of bromoethane.

¹H NMR Spectrum
The ¹H NMR spectrum of bromoethane displays two distinct signals, consistent with the two

different proton environments in the molecule.[1] The methylene protons (-CH₂-) adjacent to the
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electronegative bromine atom are deshielded and appear as a quartet at approximately 3.43

ppm.[1] The splitting into a quartet is due to coupling with the three neighboring methyl protons

(n+1 rule, where n=3). The methyl protons (-CH₃) are further from the bromine atom and are

therefore more shielded, appearing as a triplet at around 1.68 ppm.[1] The triplet arises from

coupling to the two adjacent methylene protons (n+1 rule, where n=2). The integration ratio of

2:3 for the quartet and triplet, respectively, confirms the number of protons in each

environment.[1]

¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows two signals, corresponding to the two carbon

atoms in bromoethane.[2] The carbon atom of the methylene group (-CH₂-), being directly

attached to the bromine atom, is more deshielded and resonates at a higher chemical shift of

approximately 27.9 ppm. The methyl carbon (-CH₃) appears at a lower chemical shift of around

19.4 ppm.[3]

Infrared Spectrum
The IR spectrum of bromoethane exhibits characteristic absorption bands that confirm the

presence of specific functional groups. The strong absorptions in the 2975-2865 cm⁻¹ region

are due to the stretching vibrations of the C-H bonds of the ethyl group.[4] The bands in the

1450-1370 cm⁻¹ range correspond to the bending vibrations of the -CH₂- and -CH₃ groups.[4] A

key feature for the identification of bromoethane is the strong absorption band in the 660-560

cm⁻¹ region, which is characteristic of the C-Br stretching vibration.[4]

Structure-Spectra Correlation
The following diagram illustrates the relationship between the chemical structure of

bromoethane and its key spectroscopic signals.
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Spectroscopic Correlation for Bromoethane

Bromoethane Structure
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¹³C NMR Signals Key IR Absorptions
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Caption: Correlation of Bromoethane's structure with its NMR and IR signals.

This guide demonstrates that a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy

provides a robust and reliable method for the unequivocal identification of bromoethane. The

distinct signals and absorption bands observed in each spectrum serve as a unique fingerprint

for the molecule, making these techniques indispensable for quality assurance and research

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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